molecular formula C16H13NO2S B8702632 2-(4-(Methylthio)benzyl)isoindoline-1,3-dione

2-(4-(Methylthio)benzyl)isoindoline-1,3-dione

Cat. No.: B8702632
M. Wt: 283.3 g/mol
InChI Key: MGYRYHWNSVKNGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(Methylthio)benzyl)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C16H13NO2S and its molecular weight is 283.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H13NO2S

Molecular Weight

283.3 g/mol

IUPAC Name

2-[(4-methylsulfanylphenyl)methyl]isoindole-1,3-dione

InChI

InChI=1S/C16H13NO2S/c1-20-12-8-6-11(7-9-12)10-17-15(18)13-4-2-3-5-14(13)16(17)19/h2-9H,10H2,1H3

InChI Key

MGYRYHWNSVKNGJ-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-(methylthio)benzylamine (2.00 mL, 2.20 g, 14.38 mmol) and phthalic anhydride (2.39 g, 15.79 mmol) in acetic acid (40 mL, 42 g, 700 mmol) is heated at reflux for 3 h. The mixture is concentrated under reduced pressure, and the residue is partitioned between water and dichloromethane. The phases are separated, and the aqueous phase is extracted twice with dichloromethane. The combined organic layers are concentrated under reduced pressure and the residue is purified by flash chromatography on silica (gradient cyclohexane/ethyl acetate 9:1 to 7:3). Yield: 3.60 g (88% of theory); ESI mass spectrum: [M+H]+=284; r.t. HPLC: 0.75 min (X001_004).
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
2.39 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One

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